![molecular formula C12H10N4O B14631753 [4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide CAS No. 52872-49-8](/img/structure/B14631753.png)
[4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group, a methylpyrimidinyl group, and a cyanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of phenol with appropriate reagents to introduce the hydroxy group at the desired position.
Pyrimidine Ring Formation: The hydroxyphenyl intermediate is then reacted with suitable precursors to form the pyrimidine ring. This step often requires the use of catalysts and specific reaction conditions to ensure the correct positioning of the methyl group.
Introduction of the Cyanamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The cyanamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with the cyanamide group under mild conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for understanding enzyme mechanisms or as a precursor for biologically active molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.
Wirkmechanismus
The mechanism of action of [4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide involves its interaction with specific molecular targets. The hydroxyphenyl group may interact with enzymes or receptors, while the cyanamide group can form covalent bonds with nucleophilic sites in proteins or other biomolecules. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with nitrogen, similar in structure but lacking the hydroxyphenyl and cyanamide groups.
Pyrimidine: Another six-membered aromatic heterocycle with two nitrogen atoms, forming the core structure of [4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide.
Phenol: A simple aromatic compound with a hydroxy group, similar to the hydroxyphenyl part of the compound.
Uniqueness
What sets this compound apart from these similar compounds is its combination of functional groups, which confer unique reactivity and potential applications. The presence of both the hydroxyphenyl and cyanamide groups allows for diverse chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
52872-49-8 |
|---|---|
Molekularformel |
C12H10N4O |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
[4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide |
InChI |
InChI=1S/C12H10N4O/c1-8-6-14-12(15-7-13)16-11(8)9-4-2-3-5-10(9)17/h2-6,17H,1H3,(H,14,15,16) |
InChI-Schlüssel |
PRCHSCSZPKLVFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N=C1C2=CC=CC=C2O)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)
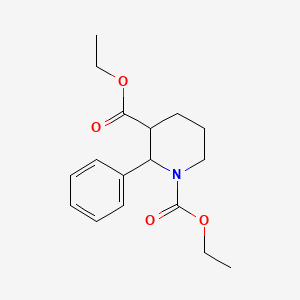
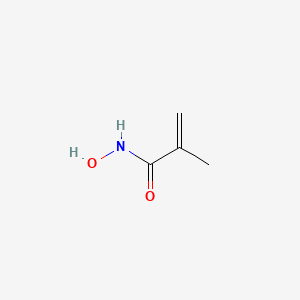
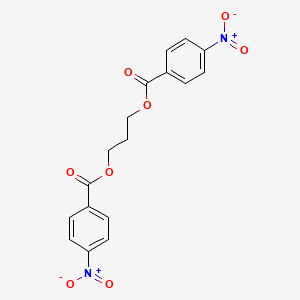

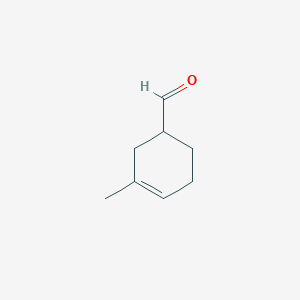
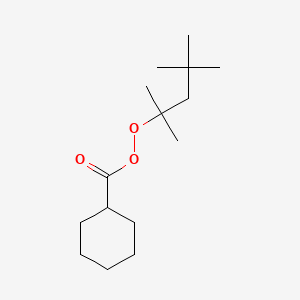
![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
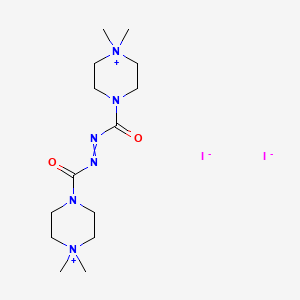
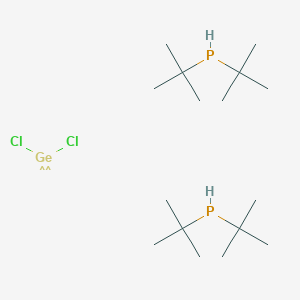

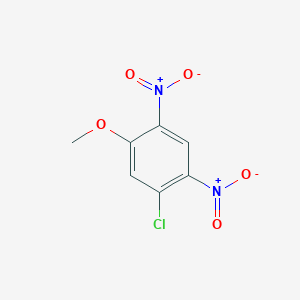
![[4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B14631738.png)
